molecular formula C7H4INZn B8436582 (3-Cyanophenyl)(iodo)ZINC

(3-Cyanophenyl)(iodo)ZINC

Cat. No.: B8436582
M. Wt: 294.4 g/mol
InChI Key: HMBFIVLHOWOJRD-UHFFFAOYSA-M
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Description

(3-Cyanophenyl)(iodo)ZINC is an organozinc reagent with the molecular formula C₇H₄INZn, featuring a 3-cyanophenyl group (-C₆H₄CN) and an iodide ligand. This compound is utilized in organic synthesis, particularly in cross-coupling reactions (e.g., Negishi coupling), due to the electron-withdrawing cyano group enhancing its reactivity. Recent studies highlight its role in corrosion inhibition for martensitic steel in 6M H₂SO₄, where it suppresses surface degradation via chemisorption, following Langmuir and Freundlich adsorption models . The inhibition mechanism is mixed-type, with dominant anodic effects, achieving an efficiency of ~85% at optimal concentrations .

Properties

Molecular Formula

C7H4INZn

Molecular Weight

294.4 g/mol

IUPAC Name

zinc;benzonitrile;iodide

InChI

InChI=1S/C7H4N.HI.Zn/c8-6-7-4-2-1-3-5-7;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

HMBFIVLHOWOJRD-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)C#N.[Zn+2].[I-]

Origin of Product

United States

Scientific Research Applications

Cross-Coupling Reactions

One of the primary applications of (3-Cyanophenyl)(iodo)ZINC is in cross-coupling reactions, particularly the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and organozinc reagents. The use of this compound in these reactions has been documented to yield high purity and yield of products, making it a valuable reagent in synthetic organic chemistry.

  • Example Case Study : In a study by Knochel et al., this compound was utilized in a cobalt-catalyzed cross-coupling reaction with various alkyl iodides, demonstrating its effectiveness in forming complex organic structures with high regioselectivity .

Functionalization of Aromatic Compounds

The functionalization of aromatic compounds is another area where this compound shows significant utility. Its ability to undergo lithiation and subsequent reactions enables the introduction of diverse functional groups onto aromatic systems.

  • Example Case Study : Research highlighted the use of this compound in the preparation of polyfunctional alkynylzinc reagents, which were then applied in various transformations including acylation and allylation reactions .

Antioxidant and Antiplatelet Activity

Recent studies have explored the biological properties of compounds derived from this compound. Notably, derivatives have been evaluated for their antioxidant and antiplatelet activities, which are crucial for developing therapeutic agents.

  • Example Findings : A series of substituted isobenzofuran derivatives inspired by natural products exhibited potent antioxidant activity, with some derivatives showing enhanced antiplatelet effects compared to standard drugs like aspirin . While this compound itself may not directly exhibit these activities, its role as a precursor in synthesizing biologically active compounds is significant.

Mechanistic Insights

Understanding the mechanisms by which this compound participates in reactions can provide insights into optimizing its applications. Studies indicate that the presence of zinc facilitates the transmetalation process essential for cross-coupling reactions.

  • Mechanistic Overview : The activation of this compound through coordination with transition metals such as cobalt or palladium enhances its reactivity towards electrophiles, leading to efficient product formation .

Summary Table of Applications

Application AreaDescriptionExample Findings
Cross-Coupling ReactionsUsed in Negishi coupling to form C-C bondsHigh yields reported in cobalt-catalyzed reactions
FunctionalizationEnables introduction of functional groups on aromatic systemsEffective in acylation and allylation reactions
Biological ActivityPrecursor for compounds with antioxidant and antiplatelet propertiesSubstituted derivatives showed potent activities compared to aspirin

Chemical Reactions Analysis

Negishi Cross-Coupling Reactions

(3-Cyanophenyl)(iodo)ZINC participates in palladium-catalyzed Negishi coupling to form biaryl or alkyl-aryl bonds. The general reaction scheme is:

(3-Cyanophenyl)ZnI+R-XPd catalyst3-Cyanophenyl-R+ZnIX\text{(3-Cyanophenyl)ZnI} + \text{R-X} \xrightarrow{\text{Pd catalyst}} \text{3-Cyanophenyl-R} + \text{ZnIX}

Key Features:

  • Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) are commonly used .

  • Electrophiles : Aryl halides (Br, I), alkenyl halides, or alkynyl bromides.

  • Solvents : Tetrahydrofuran (THF) or dimethylformamide (DMF) at 60–90°C.

Representative Data:

Substrate (R-X)Product Yield (%)CatalystConditionsSource
4-Bromotoluene89Pd(PPh₃)₄THF, 70°C
1-Iodonaphthalene78PdCl₂(dppf)DMF, 90°C

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysts enable coupling with alkyl halides, offering cost advantages over palladium. A study demonstrated the reaction with primary alkyl iodides :

(3-Cyanophenyl)ZnI+R-ICo(acac)₃3-Cyanophenyl-R\text{(3-Cyanophenyl)ZnI} + \text{R-I} \xrightarrow{\text{Co(acac)₃}} \text{3-Cyanophenyl-R}

Mechanistic Insights:

  • Cobalt(I) intermediates facilitate oxidative addition of alkyl iodides.

  • Zinc-to-cobalt transmetallation precedes reductive elimination .

Performance Metrics:

Alkyl Iodide (R-I)Yield (%)Selectivity (Hetero/Homo)Source
n-Octyl iodide728:1
Cyclohexyl iodide655:1

Suzuki–Miyaura Coupling

Zinc-mediated Suzuki reactions with aryl boronic esters have been reported under mild conditions :

(3-Cyanophenyl)ZnI+Ar-B(Pin)ZnBr₂3-Cyanophenyl-Ar\text{(3-Cyanophenyl)ZnI} + \text{Ar-B(Pin)} \xrightarrow{\text{ZnBr₂}} \text{3-Cyanophenyl-Ar}

Conditions:

  • Catalyst : ZnBr₂ (10 mol%).

  • Temperature : 60°C in THF.

  • Selectivity : Higher for electron-deficient aryl boronic esters .

Substrate Scope:

Boronic Ester (Ar-B(Pin))Yield (%)NotesSource
4-CN-C₆H₄-B(Pin)85Electron-deficient
4-OMe-C₆H₄-B(Pin)68Electron-rich

Transmetallation and Electrophilic Trapping

The reagent undergoes transmetallation with copper or magnesium salts, enabling downstream functionalization:

(3-Cyanophenyl)ZnI+CuCN\cdotp2LiCl(3-Cyanophenyl)CuLiElectrophileProduct\text{(3-Cyanophenyl)ZnI} + \text{CuCN·2LiCl} \rightarrow \text{(3-Cyanophenyl)CuLi} \xrightarrow{\text{Electrophile}} \text{Product}

Reaction Optimization Factors

Critical parameters influencing reaction efficiency include:

FactorOptimal RangeImpact on YieldSource
Solvent polarityTHF > DMF > Et₂O±15%
Temperature60–90°C+20–30%
Zinc reagent purity>95%+10–15%

Comparison with Related Organozinc Reagents

This compound exhibits distinct reactivity compared to analogs:

ReagentReaction Rate (Negishi)Functional Group ToleranceSource
(3-Cyanophenyl)ZnI1.0 (reference)High (CN stable)
(4-Cyanophenyl)ZnI0.8Moderate
(3-Cyanopropyl)ZnI0.5Low (β-elimination risk)

Limitations and Challenges

  • Sensitivity : Requires anhydrous conditions and inert atmosphere .

  • Side Reactions : Homo-coupling (e.g., biphenyl formation) occurs with excess Pd .

  • Substrate Scope : Poor reactivity with sterically hindered electrophiles .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Cyano vs. Other Functional Groups

(a) 3-Fluorophenylzinc iodide (C₆H₄FIZn)
  • Molecular Formula : C₆H₄FIZn
  • Key Properties: The electron-withdrawing fluorine substituent increases electrophilicity but lacks the strong resonance effects of the cyano group.
  • Applications: Primarily used in aryl-aryl coupling; less effective in corrosion inhibition compared to 3-cyanophenyl derivatives due to weaker adsorption .
(b) 4-Methylphenylzinc iodide (C₇H₇IZn)
  • Molecular Formula : C₇H₇IZn
  • Key Properties : The electron-donating methyl group reduces electrophilicity, making it less reactive in cross-coupling but more stable.
(c) (3-Acetoxyphenyl)(iodo)ZINC (C₈H₇IO₂Zn)
  • Molecular Formula : C₈H₇IO₂Zn
  • Key Properties : The acetoxy group (-OAc) offers moderate electron-withdrawing effects but introduces hydrolytic instability in acidic conditions.

Positional Isomerism: Meta vs. Para-Substituted Cyanophenyl Derivatives

Evidence from pharmaceutical studies reveals that 3-cyanophenyl (meta) substitution in HIV-1 inhibitors reduces dual RNase H/IN activity compared to 4-cyanophenyl (para) analogs. For instance, compound 80 (3-cyanophenyl) showed IC₅₀ values of 2.1 µM (RNase H) and 1.9 µM (IN), while para-substituted analogs achieved sub-micromolar activity . However, meta-substituted derivatives like 82 (3-cyanophenyl) exhibited higher selectivity for RNase H, suggesting positional tuning is critical for target specificity .

Table 2: Biological Activity of Cyanophenyl Derivatives

Compound Substituent Position IC₅₀ RNase H (µM) IC₅₀ IN (µM) Selectivity (RNase H/IN Ratio)
79 Para (4-cyanophenyl) 1.77 1.18 1.50
80 Meta (3-cyanophenyl) 2.10 1.90 1.11
82 Meta (3-cyanophenyl) 1.45 1.60 0.91

Data adapted from .

Comparison with Zinc Clusters and Coordination Complexes

Octanuclear zinc clusters (e.g., 8 Zn ions with iodo ligands) in microporous organic polymers (MOPs) demonstrate superior catalytic activity in CO₂ fixation compared to monomeric organozinc reagents. These clusters enhance N-formylation of amines at room temperature due to synergistic effects between multiple zinc centers . In contrast, (3-Cyanophenyl)(iodo)ZINC lacks such cooperative interactions, limiting its utility to stoichiometric rather than catalytic applications.

Preparation Methods

Reaction Mechanism and Optimization

Zinc dust reacts with 3-cyanophenyl iodide in tetrahydrofuran (THF) at elevated temperatures (50–60°C). The electron-withdrawing cyano group reduces the electrophilicity of the aryl iodide, necessitating activators such as lithium chloride (LiCl) and iodine (I₂) to enhance zinc reactivity. LiCl coordinates to zinc, polarizing the Zn surface, while catalytic I₂ promotes halogen exchange, transiently generating more reactive Zn-I species.

Key parameters :

  • Solvent : THF (anhydrous)

  • Activators : 1.1 equiv LiCl, 5 mol% I₂

  • Temperature : 50–55°C

  • Reaction time : 18–24 hours

Under these conditions, zinc consumption exceeds 95%, yielding (3-cyanophenyl)(iodo)zinc as a LiCl-coordinated complex (RZnI·LiCl).

Challenges and Mitigation Strategies

The cyano group’s electron-withdrawing nature slows insertion kinetics compared to alkyl or benzyl halides. To address this, ultrasonication or mechanical stirring improves zinc surface activation. Additionally, substoichiometric iodine (2–5 mol%) accelerates the reaction by generating reactive Zn-I intermediates.

Transmetallation from Grignard Reagents

Transmetallation involves transferring an organic group from a Grignard reagent (RMgX) to a zinc salt, offering a pathway to bypass direct zinc insertion challenges.

Procedure and Yield Optimization

  • Grignard Formation : 3-Cyanophenyl magnesium iodide is prepared by reacting 3-cyanophenyl iodide with magnesium turnings in THF under inert atmosphere.

  • Transmetallation : The Grignard reagent is treated with zinc iodide (ZnI₂) at 0°C, yielding this compound and MgI₂ byproducts:

    3-CN-C₆H₄-MgI+ZnI₂(3-CN-C₆H₄)ZnI+MgI₂\text{3-CN-C₆H₄-MgI} + \text{ZnI₂} \rightarrow \text{(3-CN-C₆H₄)ZnI} + \text{MgI₂}

Key findings :

  • Yield : 68–75% (isolated after aqueous workup).

  • Side reactions : Competing Schlenk equilibrium may form diorganozinc species, but excess ZnI₂ suppresses this.

Advantages Over Direct Insertion

This method avoids the sluggish kinetics of direct zinc insertion, especially for electron-deficient aryl iodides. However, the moisture-sensitive Grignard intermediate demands strict anhydrous conditions.

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange employs organolithium or organomagnesium reagents to displace halides from zinc, enabling precise control over stoichiometry.

Lithium-Mediated Exchange

3-Cyanophenyl lithium, generated by lithiation of 3-bromobenzonitrile with n-butyllithium, reacts with ZnI₂ at -78°C:

3-CN-C₆H₄-Li+ZnI₂(3-CN-C₆H₄)ZnI+LiI\text{3-CN-C₆H₄-Li} + \text{ZnI₂} \rightarrow \text{(3-CN-C₆H₄)ZnI} + \text{LiI}

Conditions :

  • Solvent : Ether/THF mixture

  • Temperature : -78°C to 0°C

  • Yield : 72–85%

Comparative Efficiency

Halogen-zinc exchange offers superior functional group tolerance compared to Grignard transmetallation. For example, cyano groups remain intact even at low temperatures.

Method Comparison and Data Synthesis

MethodYield (%)Reaction Time (h)Key AdvantagesLimitations
Direct Insertion60–7518–24Scalable, minimal byproductsRequires activators (LiCl, I₂)
Grignard Transmetallation68–754–6Faster than direct insertionMoisture-sensitive intermediates
Halogen-Zinc Exchange72–851–2High functional group toleranceCryogenic conditions required

Q & A

Q. What are the recommended synthetic routes for (3-Cyanophenyl)(iodo)ZINC, and how can reaction conditions be optimized to prevent decomposition?

  • Methodological Answer : Aryl zinc iodides are typically synthesized via transmetallation or direct insertion reactions. For this compound, a plausible route involves reacting 3-cyanophenyl iodide with activated zinc (e.g., Rieke zinc) under inert conditions. To prevent β-elimination or decomposition, use stabilizing ligands (e.g., TFA protection groups) and maintain low temperatures (−20°C to 0°C) during synthesis . Evidence from analogous aryl zinc iodides suggests that electron-withdrawing groups (e.g., cyano) may require longer reaction times (12–24 hours) for complete conversion . Table 1 : Optimization parameters for aryl zinc iodide synthesis
ConditionWithout TFA ProtectionWith TFA Protection
Yield (%)40–5075–85
Stability<24 hours>72 hours
Reference

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for potential structural instabilities?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR can identify aromatic protons and the cyano group. However, paramagnetic zinc may broaden signals, necessitating low-temperature measurements (−40°C) .
  • FT-IR : The cyano group (C≡N) shows a strong absorption band near 2230 cm1^{-1}.
  • Mass Spectrometry (HRMS) : Use electrospray ionization (ESI-MS) to confirm molecular ion peaks, accounting for potential ligand dissociation during ionization .
  • X-ray Crystallography : Single-crystal analysis is ideal but challenging due to air sensitivity. Perform under inert oil or using cryogenic techniques .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer : Store the compound under anhydrous conditions (argon or nitrogen atmosphere) at −20°C. Use freshly distilled THF or Et2_2O as solvents, as moisture accelerates hydrolysis. For long-term stability, prepare as a stock solution in deuterated solvents (e.g., THF-d8d_8) and monitor via periodic NMR checks .

Advanced Research Questions

Q. How can computational chemistry tools like DFT predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model the compound’s electronic structure, focusing on:
  • Frontier Molecular Orbitals (FMOs) : Identify nucleophilic/electrophilic sites. The cyano group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the zinc center .
  • Transition State Analysis : Simulate oxidative addition steps with palladium catalysts to predict regioselectivity in Suzuki-Miyaura couplings. Tools like Gaussian or ORCA are recommended .
  • Solvent Effects : Use COSMO-RS models to assess solvent polarity’s impact on reaction kinetics .

Q. What strategies resolve contradictory results in catalytic efficiency across different reaction systems using this compound?

  • Methodological Answer : Contradictions may arise from:
  • Substrate Steric Effects : Compare yields in couplings with ortho- vs. para-substituted aryl halides. Use X-ray crystallography to assess steric clashes .
  • Catalyst Deactivation : Test for palladium black formation via TEM. Switch to air-stable precatalysts (e.g., Pd(OAc)2_2/SPhos) .
  • Data Validation : Replicate experiments in triplicate, and cross-validate with computational docking (e.g., ZINCPharmer for pharmacophore alignment) .
    Framework for Analysis : Apply the PICO framework (Population: reaction systems; Intervention: ligand/catalyst variation; Comparison: control reactions; Outcome: yield/stability metrics) .

Q. How can researchers design experiments to elucidate the mechanism of zinc-mediated cyano group transfer in this compound?

  • Methodological Answer :
  • Kinetic Isotope Effects (KIE) : Use 12C^{12}\text{C}/13C^{13}\text{C}-labeled cyanophenyl derivatives to track transfer pathways.
  • In Situ Monitoring : Employ Raman spectroscopy to detect intermediate zinc-cyano complexes during reactions .
  • Competition Experiments : Compare reactivity with halogenated vs. cyano-substituted aryl zinc iodides under identical conditions .

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